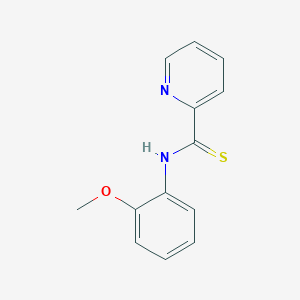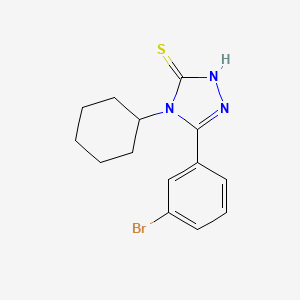
3-(4-chlorophenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole, commonly known as CDDO, is a synthetic triterpenoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CDDO belongs to the class of compounds known as oleananes, which are derived from natural sources such as plants and fungi. As a result of its unique chemical structure, CDDO exhibits a wide range of biological activities and has been extensively studied for its potential use in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of CDDO is complex and involves multiple pathways. One of the primary mechanisms of action is the activation of the Nrf2 pathway, which is responsible for regulating the expression of genes involved in antioxidant defense and detoxification. CDDO activates the Nrf2 pathway by binding to Keap1, a protein that normally inhibits the activation of Nrf2. Once activated, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), which leads to the upregulation of genes involved in antioxidant defense and detoxification.
Biochemical and Physiological Effects:
CDDO has been shown to have a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer effects. CDDO has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes such as catalase and superoxide dismutase. CDDO has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB. In cancer, CDDO has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CDDO for lab experiments is its high purity and yield, which makes it easy to synthesize and use in experiments. CDDO also exhibits a wide range of biological activities, making it useful for studying various diseases and pathways. However, one of the limitations of CDDO is its relatively high cost compared to other compounds, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of CDDO, including the development of new synthetic methods for CDDO and its derivatives, the identification of new therapeutic applications for CDDO, and the development of new formulations for CDDO to improve its bioavailability and efficacy. Additionally, further studies are needed to elucidate the precise mechanisms of action of CDDO and its derivatives, as well as to investigate their potential for use in combination with other drugs or therapies. Overall, the study of CDDO and its derivatives holds great promise for the development of new and effective treatments for a wide range of diseases.
Méthodes De Synthèse
CDDO can be synthesized using a variety of methods, including the reaction of oleanolic acid with various reagents. One such method involves the reaction of oleanolic acid with 4-chlorobenzaldehyde and 2,2-dimethylpropanal in the presence of a catalyst such as trifluoroacetic acid. This method yields CDDO in high purity and yield, making it a popular choice for large-scale synthesis.
Applications De Recherche Scientifique
CDDO has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, CDDO has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, CDDO has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a key regulator of inflammation. In neurodegenerative disorders, CDDO has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-13(2,3)8-11-15-12(16-17-11)9-4-6-10(14)7-5-9/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXWYEHFHJJSJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(3-methoxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5732046.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5732051.png)
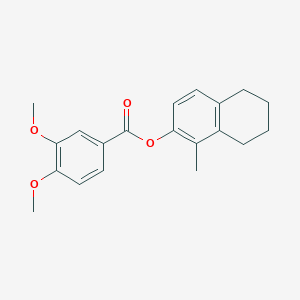
![5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5732059.png)
![4-(4-chlorobenzyl)-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine hydrochloride](/img/structure/B5732067.png)
![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5732071.png)
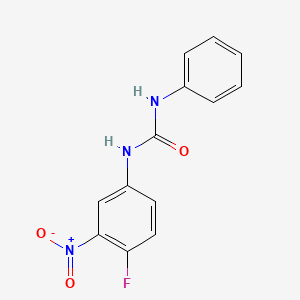
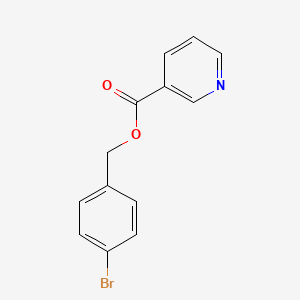
![N-(3-acetylphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5732086.png)
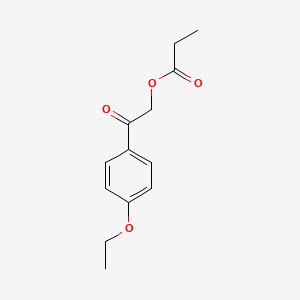
![3-chloro-N-{3-[N-(cyclopropylcarbonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5732103.png)
